![molecular formula C10H10ClN3OS B1479205 3-(chloromethyl)-6-(thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine CAS No. 2092033-57-1](/img/structure/B1479205.png)
3-(chloromethyl)-6-(thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine
説明
Synthesis Analysis
The synthesis of triazole compounds, including “3-(chloromethyl)-6-(thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine”, involves the formation of four chemical bonds, including two C–C and two C–N bonds . This process occurs consecutively without isolating the triazole intermediate . These triazo-fused products can be readily transformed into diversified quinoxaline derivatives via rhodium-catalyzed carbenoid insertion reactions .Molecular Structure Analysis
Triazole compounds, including “3-(chloromethyl)-6-(thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine”, are part of the five-membered aromatic azole chain . They contain two carbon and three nitrogen atoms and are readily capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
In the case of trifluoromethylation triggered cyclization, four chemical bonds, including two C–C and two C–N bonds, were formed consecutively without isolating the triazole intermediate . In addition, these triazo-fused products were readily transformed into diversified quinoxaline derivatives via rhodium-catalyzed carbenoid insertion reactions .科学的研究の応用
Synthesis and Antimicrobial Evaluation
A study by Abdel-Monem et al. (2010) explored the synthesis of new polyheterocyclic systems containing the 1,2,4-triazine moiety, indicating the compound's role in generating nitrogen heterocycles with antimicrobial potential. The research outlined a key intermediate similar in structure to the compound of interest, which upon reaction with halocarbonyl reagents and bi-nitrogen nucleophiles, produced novel nitrogen heterocycles. These compounds were then screened for their antimicrobial activities, demonstrating the compound's relevance in developing antimicrobial agents (Abdel-Monem, 2010).
Mechanistic Insights and Synthesis Pathways
Ledenyova et al. (2018) detailed an unexpected reaction mechanism involving a compound with a structural framework similar to the one , highlighting the ANRORC rearrangement process. This study provides insight into the complex reactions these compounds can undergo, suggesting potential pathways for synthesizing novel heterocyclic compounds. The detailed reaction mechanism, studied by HPLC/MS, contributes to understanding how these structures can be manipulated for desired outcomes (Ledenyova et al., 2018).
Novel Synthesis Methodologies
Zhang et al. (2020) introduced an efficient, one-pot synthesis method for 3-substituted-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-6(7H)-ones, showcasing the versatility of compounds within this chemical framework in synthesizing 1,2,3-triazole-fused oxazinones. This research emphasizes the compound's role in facilitating the development of novel synthesis strategies for heterocyclic compounds, with the process offering advantages like high efficiency and good-to-excellent product yields without the need for isolating intermediates (Zhang et al., 2020).
Potential Diuretic Agents
Research by Ravikumar et al. (2012) on benzoxazine-fused triazoles, including compounds with a similar structural motif, aimed at exploring their potential as diuretic agents. This study marks the first report on the crystal structures of benzoxazine-triazole fused systems, offering valuable insights into their chemical behavior and potential therapeutic applications. The findings could guide the development of novel diuretic compounds (Ravikumar et al., 2012).
作用機序
The mechanism of action of triazole compounds, including “3-(chloromethyl)-6-(thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine”, is related to their ability to bind in the biological system with a variety of enzymes and receptors . This allows them to show versatile biological activities .
将来の方向性
The future directions for research on “3-(chloromethyl)-6-(thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine” and similar compounds could involve further exploration of their synthesis and pharmacological activities . This could include the development of new synthetic methods, the investigation of their antimicrobial, antioxidant, and antiviral potential, and the design of new structural prototypes with more effective pharmacological activity .
特性
IUPAC Name |
3-(chloromethyl)-6-thiophen-2-yl-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3OS/c11-4-7-8-6-15-9(5-14(8)13-12-7)10-2-1-3-16-10/h1-3,9H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMZTCIJAJJREZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=C(N=NN21)CCl)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



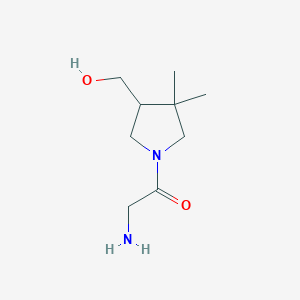
![3-(4-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propanoic acid](/img/structure/B1479126.png)
![2-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-ol](/img/structure/B1479127.png)
![3-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1479129.png)
![2-(4-(Ethoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-amine](/img/structure/B1479130.png)
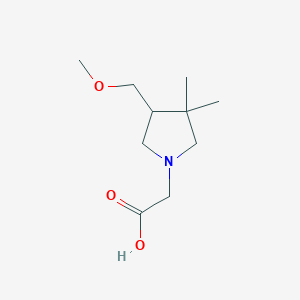
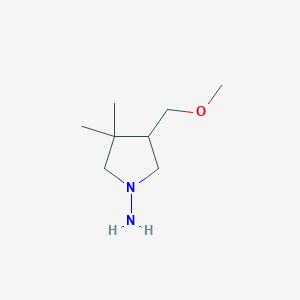


![3-amino-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one](/img/structure/B1479139.png)
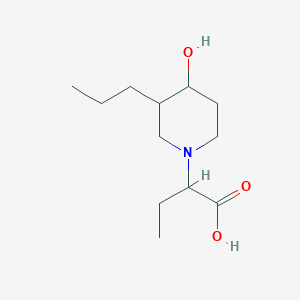

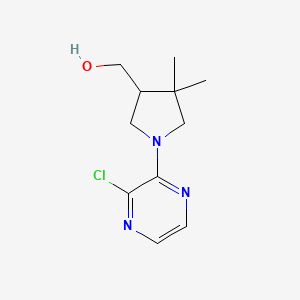
![3-(4-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)-3-oxopropanenitrile](/img/structure/B1479145.png)